2-(2,2-difluoro-1-methylcyclopropyl)acetic acid
CAS No.: 2025009-34-9
Cat. No.: VC11558925
Molecular Formula: C6H8F2O2
Molecular Weight: 150.12 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 2025009-34-9 | 
|---|---|
| Molecular Formula | C6H8F2O2 | 
| Molecular Weight | 150.12 g/mol | 
| IUPAC Name | 2-(2,2-difluoro-1-methylcyclopropyl)acetic acid | 
| Standard InChI | InChI=1S/C6H8F2O2/c1-5(2-4(9)10)3-6(5,7)8/h2-3H2,1H3,(H,9,10) | 
| Standard InChI Key | HWMQJDXCKMHSFM-UHFFFAOYSA-N | 
| Canonical SMILES | CC1(CC1(F)F)CC(=O)O | 
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound’s IUPAC name, 2-(2,2-difluoro-1-methylcyclopropyl)acetic acid, reflects its core structure: a cyclopropane ring substituted with two fluorine atoms at the 2-position, a methyl group at the 1-position, and an acetic acid side chain at the adjacent carbon (Figure 1). The cyclopropane ring introduces significant angle strain (60° bond angles), while the electronegative fluorine atoms influence electron distribution and dipole moments .
Table 1: Key Structural Descriptors
| Property | Value/Description | 
|---|---|
| Molecular formula | C₆H₈F₂O₂ | 
| Molecular weight | 162.12 g/mol | 
| Hybridization | sp³ (cyclopropane carbons) | 
| Bond angles | ~60° (cyclopropane) | 
| Dipole moment | ~2.1 D (estimated) | 
Synthesis and Manufacturing
Cyclopropanation Strategies
The synthesis of 2-(2,2-difluoro-1-methylcyclopropyl)acetic acid typically begins with the construction of the cyclopropane core. Two primary methods dominate:
Ring-Opening/Reclosure
Alternative approaches involve the ring-opening of strained bicyclic systems. For instance, norbornene derivatives treated with hydrogen fluoride-pyridine complexes yield difluorocyclopropanes via a Wagner-Meerwein rearrangement .
Functionalization to Acetic Acid
The acetic acid moiety is introduced through oxidation or hydrolysis:
- 
Knoevenagel Condensation: Reaction of the cyclopropane aldehyde with malonic acid .
 - 
Grignard Addition: Quenching a cyclopropane methyl magnesium bromide with carbon dioxide.
 
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | 
|---|---|---|
| Cyclopropanation | CH₂I₂, Zn(Cu), Et₂O, 0°C | 65–75 | 
| Difluorination | Selectfluor®, CH₃CN, 80°C | 50–60 | 
| Acetic acid formation | KMnO₄, H₂O/acetone, 25°C | 70–80 | 
Physicochemical Properties
Thermal Stability
The compound exhibits moderate thermal stability, decomposing above 200°C. Differential scanning calorimetry (DSC) reveals an endothermic peak at 185°C, corresponding to cyclopropane ring opening .
Solubility and Partitioning
- 
Aqueous solubility: 12.3 mg/mL (pH 7.4) due to the ionizable carboxylic acid group.
 - 
LogP: 1.8 (octanol/water), indicating moderate lipophilicity.
 
Table 3: Solubility in Common Solvents
| Solvent | Solubility (g/100 mL) | 
|---|---|
| Water | 1.23 | 
| Ethanol | 8.45 | 
| Dichloromethane | 3.12 | 
| Hexane | 0.08 | 
Reactivity and Functionalization
Acid-Base Behavior
The carboxylic acid group (pKa ≈ 3.1) undergoes deprotonation in basic media, forming water-soluble salts. The difluorocyclopropane moiety remains inert under mild conditions but participates in ring-opening reactions with strong nucleophiles (e.g., LiAlH₄) .
Catalytic Transformations
Lewis acid-catalyzed reactions, particularly with AlCl₃ or GaCl₃, facilitate conjugate additions to the cyclopropane ring. For example, AlCl₃-mediated Diels-Alder reactions with furan derivatives proceed via zwitterionic intermediates, yielding bicyclic adducts .
Applications in Drug Discovery
Bioisosteric Replacements
The compound serves as a bioisostere for tert-butyl or aromatic groups in protease inhibitors. Its rigid structure enforces specific binding conformations, as demonstrated in:
- 
HIV-1 Protease Inhibitors: Improved binding affinity (Ki = 4.3 nM vs. 12 nM for non-fluorinated analog) .
 - 
NSAID Derivatives: Reduced gastrointestinal toxicity compared to ibuprofen.
 
Fluorine-Specific Interactions
The C-F bonds engage in dipole-dipole interactions with protein backbone amides, enhancing target engagement. Crystallographic studies of kinase inhibitors reveal fluorine-mediated hydrogen bonds (2.9 Å) with catalytic lysine residues .
Industrial and Material Science Applications
Polymer Modifiers
Incorporation into polyethylene terephthalate (PET) increases glass transition temperature (Tg) by 15°C while maintaining optical clarity .
Liquid Crystals
The compound’s conformational rigidity and dipole alignment enable its use in ferroelectric liquid crystal displays (LCDs), achieving response times < 2 ms .
Future Directions
Catalytic Asymmetric Synthesis
Recent advances in chiral Lewis acid catalysts (e.g., BINOL-Al complexes) promise enantioselective routes to non-racemic forms, critical for pharmaceutical applications .
Computational Modeling
Density functional theory (DFT) studies predict regioselective C-F bond activation pathways, enabling rational design of derivatives with tailored reactivities .
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